molecular formula C6H9BrN2O B6608258 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole CAS No. 2839138-79-1

5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole

Cat. No.: B6608258
CAS No.: 2839138-79-1
M. Wt: 205.05 g/mol
InChI Key: JVJNMRSMUQBYHN-UHFFFAOYSA-N
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Description

5-Bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole is a chemical compound with the molecular formula C 6 H 9 BrN 2 O and a molecular weight of 205.06 g/mol . Its structure is defined by the SMILES notation CC1=C(N(N=C1)COC)Br and the InChIKey JVJNMRSMUQBYHN-UHFFFAOYSA-N . As a brominated, methoxymethyl-substituted pyrazole, it serves as a versatile building block in organic synthesis and medicinal chemistry. Pyrazole derivatives are of significant interest in pharmaceutical and agrochemical research due to their potential biological activities and are commonly used as key intermediates in the development of more complex molecules . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the scientific literature for specific applications of this compound and its structural analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-(methoxymethyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-5-3-8-9(4-10-2)6(5)7/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJNMRSMUQBYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)COC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 1 Methoxymethyl 4 Methyl 1h Pyrazole and Its Pyrazole Core

Strategic Approaches to Pyrazole (B372694) Ring Construction Relevant to the Target Compound

The formation of the pyrazole ring is the foundational step in the synthesis of the target compound. Several classical and modern synthetic strategies are available for constructing this versatile N-heterocycle, each with distinct advantages regarding substrate scope, efficiency, and control over substitution patterns.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative. nih.govnih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is highly versatile. nih.gov The 1,3-dielectrophile is typically a 1,3-dicarbonyl compound or an equivalent synthon like an α,β-unsaturated ketone. nih.govmdpi.com

The reaction proceeds via the nucleophilic attack of the hydrazine on the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge in this methodology is controlling the regioselectivity when both the 1,3-dicarbonyl compound and the hydrazine are unsymmetrical. nih.gov For instance, the reaction of methylhydrazine with an unsymmetrical β-diketone can lead to a mixture of two regioisomeric pyrazoles. nih.gov The reaction conditions, including the solvent and the presence of an acid or base catalyst, can influence the isomeric ratio. nih.gov For the synthesis of a 4-methylpyrazole (B1673528) core, a 2-methyl-1,3-dicarbonyl precursor would be a logical starting point.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
1,3-DielectrophileHydrazine DerivativeConditionsProduct TypeReference
1,3-DiketoneHydrazine HydrateAcid or Base CatalystPolysubstituted Pyrazole mdpi.com
α,β-Unsaturated KetonePhenylhydrazineMichael Addition followed by Cyclization/Oxidation1-Phenylpyrazole nih.govnih.gov
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineAcid medium, N,N-dimethylacetamideRegioisomeric Pyrazoles (high selectivity) nih.gov

1,3-Dipolar Cycloaddition Strategies

An alternative and powerful approach to the pyrazole nucleus is through a [3+2] cycloaddition reaction involving a 1,3-dipole and a dipolarophile. researchgate.net In this context, a diazo compound acts as the 1,3-dipole, which reacts with an alkyne or a suitable alkene to form the pyrazole ring. acs.org This method can offer excellent control over regioselectivity, which is often a limitation in classical condensation methods. acs.orgthieme.de

Modern protocols frequently utilize the in situ generation of diazo compounds from stable precursors like N-tosylhydrazones, which circumvents the need to handle potentially explosive diazo intermediates. acs.orgorganic-chemistry.org The reaction of an N-tosylhydrazone with a base generates the diazo species, which is then trapped by an alkyne present in the reaction mixture. The choice of substituents on both the diazo precursor and the alkyne dictates the final substitution pattern of the pyrazole product. acs.orgorganic-chemistry.org

Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
Diazo Source (1,3-Dipole)DipolarophileKey FeatureProduct TypeReference
Diazo compound (from aldehyde/tosylhydrazone)Terminal AlkyneHigh regioselectivity3,5-Disubstituted Pyrazole acs.org
Diazo compound (from tosylhydrazone)Alkynyl BromideIn situ generation of reactants4-Bromo-3,5-diaryl-pyrazole organic-chemistry.org
N-tosylhydrazoneBromovinyl Acetal (B89532) (Alkyne surrogate)Cost-effective access to 3,5-disubstituted pyrazoles3,5-Disubstituted Pyrazole thieme.de

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules, including substituted pyrazoles. nih.govmdpi.com These reactions combine three or more starting materials in a single synthetic operation, offering significant advantages in terms of step- and atom-economy. mdpi.com Various MCRs have been developed for constructing pyrazole and fused-pyrazole systems. beilstein-journals.orgrsc.org

A common MCR approach for pyrazoles involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. rsc.org Catalysts can range from simple bases to more complex organocatalysts or metal catalysts. mdpi.combeilstein-journals.org These protocols allow for the rapid assembly of highly functionalized pyrazole cores from simple and readily available starting materials, making them attractive for library synthesis and drug discovery. mdpi.comacs.org

Table 3: Examples of Multicomponent Reactions for Pyrazole Core Synthesis
ComponentsNumber of ComponentsCatalyst/ConditionsProduct TypeReference
Aldehyde, β-Ketoester, HydrazineThreeYb(PFO)3Persubstituted Pyrazole-4-carboxylates beilstein-journals.org
Aldehyde, Malononitrile, β-Ketoester, Hydrazine HydrateFourPiperidine, Water, RTDihydropyrano[2,3-c]pyrazole mdpi.combeilstein-journals.org
Aryl Glyoxal, Aryl Thioamide, PyrazoloneThreeHFIP, RTPyrazole-linked Thiazole acs.org

Directed Synthesis of Halogenated Pyrazoles, with Emphasis on Bromination

Introducing a bromine atom onto the pyrazole ring is a key step toward the target compound. Brominated pyrazoles are valuable synthetic intermediates, particularly for cross-coupling reactions. jmcs.org.mx The most common method is the direct electrophilic bromination of a pre-formed pyrazole ring. The inherent electronic properties of the pyrazole ring typically direct electrophilic substitution to the C4 position, which is activated by the N1 "pyrrole-like" nitrogen and less deactivated by the N2 "pyridine-like" nitrogen. jmcs.org.mxreddit.com

Various brominating agents can be employed, including elemental bromine (Br₂), N-bromosuccinimide (NBS), and N-bromosaccharin, often in the presence of a catalyst or specific solvent system. jmcs.org.mx Solvent-free, one-pot methods have also been developed, where the pyrazole is formed and subsequently brominated in a single operation. jmcs.org.mxresearchgate.net Achieving bromination at positions other than C4, such as the C5 position required for the target compound, is more challenging and often requires a directed strategy. This can involve metalation of the C5 position followed by quenching with an electrophilic bromine source, or starting with a building block that already contains the bromine atom in the correct position. nih.govacs.org

Table 4: Reagents for the Bromination of Pyrazoles
Brominating AgentTypical ConditionsSelectivityReference
N-Bromosuccinimide (NBS)Organic solvent (e.g., CCl4, CH3CN)Generally C4-selective jmcs.org.mx
N-BromosaccharinSilica-supported sulfuric acid, solvent-freeRegioselective for C4 jmcs.org.mx
Elemental Bromine (Br2)Acetic acid or other organic solventsCan lead to polybromination jmcs.org.mx

Introduction and Manipulation of the Methoxymethyl Protecting Group on Pyrazole Nitrogen

The methoxymethyl (MOM) group serves as a common and versatile protecting group for N-H functionalities in heterocyclic chemistry. adichemistry.com Its introduction onto the pyrazole nitrogen is a crucial step for subsequent synthetic manipulations or for modulating the compound's properties. The MOM group is typically installed by treating the N-H pyrazole with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.org Alternative reagents like dimethoxymethane (B151124) in the presence of an acid catalyst can also be used. adichemistry.com

For an unsymmetrically substituted pyrazole, N-alkylation with MOMCl can produce a mixture of N1 and N2 regioisomers. nih.gov The ratio of these products is dependent on the steric and electronic nature of the substituents already present on the pyrazole ring. The MOM group is valued for its stability across a wide range of conditions, including basic, oxidative, and reductive environments. adichemistry.com It is, however, readily cleaved under acidic conditions, typically using a Lewis acid or a Brønsted acid like hydrochloric acid in an alcohol solvent, which regenerates the N-H pyrazole. adichemistry.comwikipedia.orgeurekaselect.com

Table 5: Conditions for Introduction and Removal of the MOM Protecting Group
TransformationReagents and ConditionsReference
Protection (MOM Introduction)MOMCl, DIPEA, CH2Cl2 wikipedia.org
Dimethoxymethane, P2O5 or TfOH adichemistry.com
Deprotection (MOM Removal)Lewis or Brønsted acids (e.g., HCl in MeOH) wikipedia.org
p-Toluenesulfonic acid (pTSA), solvent-free eurekaselect.com

Stereoselective and Regioselective Considerations in the Synthesis of Substituted Pyrazoles

Control of selectivity is paramount in the synthesis of highly substituted heterocycles like 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole. While stereoselectivity is not a factor in the construction of the achiral target compound itself, regioselectivity is a critical consideration at every stage of the synthesis. nih.gov

Regioselectivity in Ring Formation: As discussed, the Knorr synthesis using unsymmetrical precursors can yield mixtures of regioisomers. nih.govmdpi.com Strategic selection of starting materials, such as using a symmetrical hydrazine or a 1,3-dicarbonyl with electronically or sterically differentiating groups, can steer the reaction toward a single isomer. nih.gov In contrast, 1,3-dipolar cycloaddition reactions often provide a higher degree of inherent regiocontrol based on the frontier molecular orbital interactions between the diazo compound and the alkyne. nih.govacs.org

Regioselectivity in Ring Functionalization: The direct electrophilic bromination of a 1,4-disubstituted pyrazole core is strongly directed to the C4 position. jmcs.org.mx To achieve the C5-bromination pattern of the target compound, a more sophisticated, regiocontrolled approach is necessary. This often involves directed ortho metalation (DoM) strategies, where a directing group on the ring (or the N1-substituent) guides a strong base to deprotonate a specific C-H bond, creating a nucleophilic center that can then be trapped with an electrophile like Br₂ or C₂Br₂Cl₄. acs.org

Regioselectivity in N-Substitution: The alkylation of the pyrazole nitrogen with the MOM group also presents a regiochemical challenge. In an unsymmetrical N-H pyrazole, such as 4-methyl-5-bromopyrazole, alkylation can occur at either N1 or N2. The outcome is governed by a combination of steric hindrance from adjacent substituents and the electronic character of the two nitrogen atoms. nih.gov Careful optimization of the reaction conditions or the use of pre-functionalized starting materials is often required to obtain the desired N1-substituted isomer selectively.

Table 6: Summary of Regioselective Challenges in Pyrazole Synthesis
Synthetic StepChallengeControlling FactorsReference
Ring Formation (Cyclocondensation)Formation of two regioisomers from unsymmetrical precursorsReactant structure, pH, catalyst, solvent nih.govnih.gov
C-Bromination (Electrophilic)Inherent preference for C4 substitutionElectronic nature of the pyrazole ring jmcs.org.mx
N-Alkylation (MOM introduction)Alkylation at N1 vs. N2 on an unsymmetrical ringSteric hindrance, electronic effects, reaction conditions nih.gov

Modern and Sustainable Synthetic Approaches

In recent years, the synthesis of pyrazole derivatives has benefited from the adoption of innovative technologies that align with the principles of green chemistry. These methodologies include flow chemistry, microwave-assisted synthesis, and ultrasound and mechanochemical methods, which offer significant advantages over traditional batch processing.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of pyrazoles. mdpi.comnih.gov This approach involves the continuous pumping of reagents through reactors, such as coils or chips, where the reaction occurs. This technique provides superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced reproducibility and safety. galchimia.com

The application of flow chemistry is particularly advantageous for pyrazole synthesis as it can handle hazardous intermediates and exothermic reactions more safely than batch methods. mdpi.com For instance, a two-stage flow process has been developed for the efficient synthesis of substituted pyrazoles from acetophenones. galchimia.com This method involves the initial formation of an enaminone intermediate, followed by a second condensation with hydrazine to yield the pyrazole product. galchimia.com This continuous setup can facilitate the integration of synthesis, purification, and analysis, thereby accelerating the optimization process. galchimia.com

Key benefits of using flow chemistry for pyrazole synthesis include:

Enhanced Safety: Better management of reaction heat and containment of hazardous materials. nih.gov

Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and fewer byproducts.

Scalability: Processes developed in the lab can be more easily and reliably scaled up for industrial production. mdpi.com

Speed: Significant reduction in reaction times compared to conventional batch methods. galchimia.com

A multistep flow chemistry approach has been successfully used for the synthesis of 3,5-disubstituted pyrazoles, starting from readily available materials without the need to isolate intermediates. rsc.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for the rapid synthesis of heterocyclic compounds, including pyrazoles. rsc.orgtandfonline.com This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times, from hours to minutes. nanobioletters.comrsc.org

Microwave synthesis offers several advantages over conventional heating:

Accelerated Reaction Rates: Rapid and uniform heating minimizes thermal gradients and often results in faster reactions. nanobioletters.com

Higher Yields: The quick heating and precise temperature control can lead to improved product yields.

Greener Chemistry: This technique often requires less solvent, aligning with green chemistry principles. nanobioletters.combenthamdirect.com

Improved Selectivity: In some cases, microwave irradiation can enhance reaction selectivity. benthamdirect.com

Studies have shown that microwave-assisted synthesis of pyrazole derivatives can be performed under solvent-free conditions, further enhancing its environmental friendliness. rsc.orgresearchgate.net For example, the one-pot, multicomponent synthesis of pyrano[2,3-c]pyrazoles has been achieved with high yields in short reaction times using microwave irradiation. rsc.org This technique has proven to be a potent alternative to conventional methods that often require large quantities of polar solvents and catalysts. benthamdirect.com

Pyrazole DerivativeSynthesis MethodReaction TimeYieldReference
4H-Pyrano[2,3-c]pyrazolesMicrowave-assisted15 min92-99% rsc.org
1,3,5-substituted pyrazolesConventional (Reflux)5-8 hours70-85% nanobioletters.com
1,3,5-substituted pyrazolesMicrowave-assisted2-5 min85-95% nanobioletters.com
4,5-dihydro-1H-pyrazolesMicrowave-assisted6-12 minGood researchgate.net

Ultrasound and Mechanochemical Methods in Pyrazole Synthesis

Ultrasound and mechanochemical techniques represent other sustainable and efficient alternatives for pyrazole synthesis. rsc.org

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This method can accelerate reactions, improve yields, and is often performed at lower temperatures than conventional methods. researchgate.net The synthesis of pyrazolyl thiourea (B124793) derivatives has been successfully achieved using rapid ultrasound-mediated methods. An eco-friendly, one-pot technique for the rapid synthesis of various pyrazole derivatives under ultrasonic irradiation has been reported, achieving good to excellent yields in 0.5 to 2.5 hours without the need for chromatographic purification. researchgate.net

Mechanochemistry involves inducing reactions through mechanical force, such as grinding or milling, often in the absence of a solvent (neat grinding). This solvent-free approach is highly aligned with the principles of green chemistry. rsc.org While less frequently employed for pyrazole synthesis compared to microwave or ultrasound techniques, mechanochemical activation offers distinct advantages in terms of sustainability. rsc.orgrsc.org

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Selectivity

When comparing modern synthetic methodologies with traditional routes for pyrazole synthesis, significant differences in efficiency, scalability, and selectivity become apparent.

Efficiency: Conventional methods for pyrazole synthesis often involve long reaction times, harsh conditions, and the use of large amounts of volatile organic solvents. benthamdirect.comresearchgate.net In contrast, modern techniques offer dramatic improvements in efficiency.

Microwave-assisted synthesis stands out for its ability to drastically reduce reaction times, often from many hours to mere minutes, while frequently providing higher yields. rsc.orgnanobioletters.com

Flow chemistry enhances efficiency through process automation and integration of synthesis and purification steps, leading to higher throughput. galchimia.com

Ultrasound-assisted methods also shorten reaction times and can improve yields, often under milder conditions than conventional heating. researchgate.net

Scalability:

Flow chemistry is inherently more scalable than batch processes. The linear scalability allows for a seamless transition from laboratory-scale synthesis to large-scale industrial production by extending the operation time or using larger reactors. mdpi.com

Microwave synthesis , while highly efficient at the lab scale, can present challenges for direct scaling up due to the limited penetration depth of microwaves. However, specialized large-scale microwave reactors and flow microwave devices are being developed to address this issue. africacommons.net

Ultrasound and mechanochemical methods can be more difficult to scale up uniformly compared to flow chemistry.

Selectivity:

The precise control over reaction parameters in flow chemistry can lead to improved chemo-, regio-, and stereoselectivity. mdpi.com

Microwave irradiation can also influence selectivity, sometimes favoring the formation of a specific isomer due to localized superheating effects. benthamdirect.com

Traditional methods may suffer from a lack of selectivity, leading to the formation of isomeric mixtures that require difficult purification steps.

Reactivity and Mechanistic Investigations of 5 Bromo 1 Methoxymethyl 4 Methyl 1h Pyrazole

Reactivity of the Bromo Substituent

The bromine atom at the C5 position of the pyrazole (B372694) ring is the primary site for introducing molecular diversity. Its reactivity is characteristic of an aryl halide, making it an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo-substituted pyrazole readily participates in these transformations, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction couples the bromopyrazole with an organoboron reagent, typically a boronic acid or ester, to form a C-C bond. For N-protected bromopyrazoles, standard conditions involving a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in a solvent mixture like dioxane/water are effective. lookchem.comnih.govnih.gov The reaction is generally tolerant of various functional groups and provides a reliable method for synthesizing aryl- or heteroaryl-substituted pyrazoles. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the bromopyrazole and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA). organic-chemistry.orglibretexts.orgjk-sci.com The reaction proceeds under mild conditions and is instrumental in the synthesis of alkynylpyrazoles, which are valuable intermediates for further transformations. wikipedia.orgjk-sci.com

Stille Coupling: While less common than Suzuki or Sonogashira reactions due to the toxicity of organotin reagents, the Stille coupling can be used to connect the bromopyrazole with an organostannane. The reaction is catalyzed by a palladium(0) complex and offers a mild and versatile route for C-C bond formation.

Negishi Coupling: The Negishi coupling involves the reaction of the bromopyrazole with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org Organozinc reagents can be prepared from the corresponding organic halides or via transmetalation, offering a broad scope for the introduction of alkyl, aryl, and vinyl groups at the C5 position of the pyrazole. chem-station.comnih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the bromopyrazole with a primary or secondary amine. wikipedia.org The process requires a palladium catalyst and a suitable phosphine (B1218219) ligand, often a bulky, electron-rich biarylphosphine like BrettPhos or RuPhos, along with a base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). acs.orgrsc.org This method has been successfully applied to the amination of various brominated five-membered heterocycles, including pyrazoles. nih.govmit.edu

ReactionCoupling PartnerTypical Catalyst / LigandTypical BaseTypical Solvent
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₃PO₄Dioxane/H₂O, DME
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEATHF, DMF
StilleR-Sn(Bu)₃Pd(PPh₃)₄- (LiCl additive)Toluene, Dioxane
NegishiR-ZnXPd(PPh₃)₄, Ni(acac)₂-THF, DMF
Buchwald-HartwigR₂NHPd₂(dba)₃ / BrettPhosNaOtBu, LHMDSToluene, Dioxane

While palladium-catalyzed cross-coupling reactions are broadly applicable, their success with pyrazole substrates can be influenced by several factors. A significant challenge arises with unprotected N-H pyrazoles, as the acidic proton can interfere with the catalyst and reagents, often leading to lower yields or reaction failure. nih.gov The use of N-protected pyrazoles, such as the 1-(methoxymethyl) derivative, circumvents this issue and generally leads to more efficient and reproducible couplings.

The electronic nature of the coupling partners can also impact the reaction outcome. Electron-rich and electron-deficient aryl boronic acids are generally well-tolerated in Suzuki couplings. nih.gov However, sterically hindered substrates, such as those with ortho-substituents on the coupling partner, may require more active catalyst systems or harsher reaction conditions to achieve good yields. researchgate.net In Buchwald-Hartwig aminations, five-membered heterocyclic halides can be difficult coupling partners, potentially due to their ability to coordinate to and inhibit the palladium catalyst. nih.gov The development of specialized bulky phosphine ligands has been crucial in overcoming these limitations. acs.orgrsc.org

The mechanisms of these palladium-catalyzed reactions generally follow a well-established catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netnobelprize.org

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyrazole. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the pyrazole ring and the nature of the phosphine ligand on the palladium center.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki, organozinc in Negishi, or copper acetylide in Sonogashira) is transferred to the palladium center, displacing the halide. nobelprize.orgorganic-chemistry.org In the Suzuki reaction, this step requires activation of the boronic acid by a base. organic-chemistry.org For the Buchwald-Hartwig amination, this step involves coordination of the amine to the palladium, followed by deprotonation to form a palladium-amido complex. wikipedia.orglibretexts.org

Reductive Elimination: This is the final, product-forming step. The two organic fragments coupled on the Pd(II) center are eliminated to form the new C-C or C-N bond, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgmit.edu

Nucleophilic Substitution Reactions

The bromine atom on the pyrazole ring can be displaced by strong nucleophiles through nucleophilic aromatic substitution (SₙAr). Although less common than cross-coupling, this pathway allows for the introduction of functionalities like amines, thiols, or alkoxides. evitachem.com The reactivity in SₙAr reactions is enhanced by the electron-deficient nature of the pyrazole ring, which helps to stabilize the intermediate Meisenheimer complex. The reaction typically requires forcing conditions, such as high temperatures and strong bases.

Metalation and Halogen-Metal Exchange Strategies

An alternative strategy for functionalizing the C5 position is through the formation of an organometallic intermediate via halogen-metal exchange. wikipedia.org This reaction involves treating the 5-bromopyrazole with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or t-butyllithium, at low temperatures. ias.ac.in The exchange is rapid and thermodynamically driven, replacing the bromine atom with a lithium atom to form a 5-lithiopyrazole species.

This highly reactive organolithium intermediate can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a diverse array of functional groups. A related approach involves the use of Grignard reagents, where the bromopyrazole is converted to a pyrazolylmagnesium halide using reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. researchgate.netnih.govnih.gov These organomagnesium compounds are generally less reactive but more selective than their organolithium counterparts. nih.gov

Transformations Involving the Methoxymethyl Protecting Group

The methoxymethyl (MOM) group is an acetal (B89532) used to protect the N-H functionality of the pyrazole ring. total-synthesis.com Its primary role is to prevent interference from the acidic pyrazole proton during base-sensitive reactions, such as cross-couplings and metalations. nih.gov The MOM group is stable under a variety of non-acidic conditions.

Deprotection, or removal of the MOM group, is typically achieved under acidic conditions. total-synthesis.comwikipedia.org Treatment with Brønsted acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA), or Lewis acids, cleaves the acetal to regenerate the free N-H pyrazole. total-synthesis.comnih.gov Milder methods have also been developed, such as using p-toluenesulfonic acid (pTSA) under solvent-free conditions or a combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl, which can offer greater chemoselectivity for substrates bearing other acid-labile functional groups. eurekaselect.comrsc.org

ReagentConditionsNotes
HCl or TFAAqueous or organic solvent (e.g., DCM, EtOH)Standard, strong acidic conditions. total-synthesis.com
p-Toluenesulfonic acid (pTSA)Solvent-free, room temperatureMild, eco-friendly approach. eurekaselect.com
TMSOTf / 2,2′-bipyridylCH₃CN, room temperatureMild and highly chemoselective. nih.govrsc.org

Cleavage and Deprotection Methodologies

The methoxymethyl (MOM) group is a common protecting group for N-H bonds in heterocyclic compounds, including pyrazoles. Its removal, or deprotection, is a key step in many synthetic sequences, unmasking the N-H functionality for further reactions. The cleavage of the MOM group is typically achieved under acidic conditions. wikipedia.org

A variety of Brønsted and Lewis acids can be employed for this transformation. wikipedia.org Common methods involve the use of strong acids such as hydrochloric acid or trifluoroacetic acid in a suitable solvent like dioxane or dichloromethane. google.com The mechanism of acidic hydrolysis involves protonation of the ether oxygen of the MOM group, followed by cleavage of the acetal to release the deprotected pyrazole and formaldehyde.

Alternative, milder methods have also been developed for the deprotection of MOM ethers, which can be advantageous when acid-sensitive functional groups are present in the molecule. One such method utilizes zinc bromide (ZnBr2) in the presence of a thiol, such as n-propylthiol (n-PrSH). This system allows for the rapid and selective cleavage of MOM ethers, often in less than ten minutes and with high yields. researchgate.net

Table 1: Common Reagents for MOM Deprotection

Reagent(s) Conditions Typical Solvent(s)
Hydrochloric Acid (HCl) Acidic Dioxane, Alcohols
Trifluoroacetic Acid (TFA) Acidic Dichloromethane
Zinc Bromide (ZnBr2) / n-Propylthiol (n-PrSH) Lewis Acidic Dichloromethane
Boron Tribromide (BBr3) Lewis Acidic Dichloromethane

Functional Group Interconversions of the Methyl Ether

The methoxymethyl group primarily serves as a protecting group, and its direct functional group interconversion is not a common synthetic strategy. The primary reaction involving this group is its cleavage to reveal the N-H of the pyrazole ring. Once deprotected, the pyrazole nitrogen can undergo a variety of reactions, such as alkylation, acylation, or arylation, allowing for the introduction of diverse substituents at the N1 position.

However, it is conceivable that under specific conditions, the MOM ether could undergo reactions without complete cleavage. For instance, activated enol ethers are known to react with nucleophiles. nih.gov While the MOM group is not an enol ether, its acetal nature imparts some related reactivity. Strong Lewis acids could potentially coordinate to the ether oxygen, activating the group for nucleophilic attack, although this is less common than deprotection. The primary route for functionalization at this position remains deprotection followed by subsequent reaction of the pyrazole nitrogen.

Electrophilic and Nucleophilic Behavior of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle with a distinct pattern of reactivity towards electrophiles and nucleophiles. The presence of two nitrogen atoms and the substituents (bromo and methyl groups) on the ring of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole significantly influences its reactivity.

Electrophilic Substitution: In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich carbon atom. mdpi.com However, in the target molecule, the C4 position is already substituted with a methyl group. The presence of the electron-withdrawing bromine atom at C5 and the N1-substituent can further deactivate the ring towards electrophilic attack. Therefore, forcing conditions would likely be required for any further electrophilic substitution, and the reaction may lack regioselectivity. Bromination of pyrazoles often occurs at the 4-position, but since this is occupied, reaction at other positions would be less favorable. nih.gov

Nucleophilic Behavior: The pyrazole ring itself contains two nitrogen atoms, one of which (N2) has a lone pair of electrons and is typically nucleophilic, behaving like a pyridine-type nitrogen. This nitrogen can be protonated or can react with electrophiles. The N1 nitrogen is part of the MOM-protected amine and is less nucleophilic. The pyrazole ring can also act as a nucleophile in reactions such as N-alkylation or N-arylation after deprotection of the MOM group.

The bromine atom at the C5 position makes this carbon an electrophilic site, susceptible to nucleophilic aromatic substitution (SNAr). This is a common reaction for halopyrazoles, where the halogen is displaced by a nucleophile. The reactivity in SNAr reactions is influenced by the substituents on the ring. The reaction of 5-aminopyrazoles with various reagents to construct fused ring systems highlights the utility of substituted pyrazoles in building complex heterocyclic structures. beilstein-journals.org For this compound, reaction with a suitable nucleophile could lead to the displacement of the bromide, allowing for the introduction of a wide range of functional groups at the C5 position.

Advanced Reaction Studies (e.g., Radical, Photochemical Reactivity)

Advanced reaction studies involving radical or photochemical pathways for pyrazole derivatives have been an area of active research, although specific data on this compound is limited.

Radical Reactions: Halogenated pyrazoles can participate in radical reactions. For instance, bromine-lithium exchange reactions on brominated pyrazoles can generate pyrazolyl lithium species, which can then react with electrophiles. This approach has been used for the functionalization of the pyrazole ring. nih.gov While this is an ionic reaction, it proceeds via an organometallic intermediate that can be involved in subsequent radical-type processes under certain conditions.

Photochemical Reactivity: The photochemical behavior of pyrazoles can involve various transformations, including rearrangements and cycloadditions. The presence of a bromine atom suggests the possibility of photochemical C-Br bond cleavage to generate a pyrazolyl radical. Such radicals could then participate in a variety of reactions, including hydrogen abstraction, addition to double bonds, or coupling reactions. For example, the synthesis of pyrazole derivatives can be achieved through 1,3-dipolar cycloaddition reactions, which can sometimes be initiated photochemically. researchgate.net

The incorporation of fluorine atoms into pyrazole-containing compounds is a known strategy to enhance biological activity, and this often involves specialized synthetic methods that could include radical or photochemical steps. nih.gov Given the growing interest in photoredox catalysis, it is plausible that this compound could serve as a substrate in such transformations, where the C-Br bond is targeted for functionalization under mild, light-induced conditions.

Table 2: Summary of Potential Reactivity

Reaction Type Potential Site(s) of Reactivity Notes
MOM Deprotection N1-Methoxymethyl group Typically acid-catalyzed cleavage.
Electrophilic Substitution C3 position (less likely) C4 is blocked; ring is relatively deactivated.
Nucleophilic Substitution C5-Bromo position Susceptible to SNAr reactions.
Radical/Photochemical C5-Bromo bond Potential for homolytic cleavage to form pyrazolyl radical.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 1 Methoxymethyl 4 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁵N, and 2D-NMR Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its electronic environment. For this compound, distinct signals are expected for the different types of protons. The proton on the pyrazole (B372694) ring (H3) is anticipated to appear as a singlet in the aromatic region. The methylene (B1212753) protons of the methoxymethyl group (-O-CH₂-N) will also produce a singlet, as will the methyl protons of the methoxy (B1213986) group (-O-CH₃). Similarly, the methyl group attached to the pyrazole ring at position 4 (-CH₃) will yield another singlet. The integration of these signals would correspond to a 1:2:3:3 ratio, confirming the number of protons in each unique environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The pyrazole ring is expected to show three distinct signals for its carbon atoms (C3, C4, and C5). The chemical shifts of these carbons are influenced by the attached substituents; for instance, the carbon atom bonded to the bromine (C5) would be significantly affected. Additional signals will be observed for the methyl carbon at position 4, the methylene carbon, and the methoxy carbon of the methoxymethyl group.

¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool for characterizing nitrogen-containing heterocycles like pyrazoles. mdpi.com It provides direct insight into the electronic environment of the two nitrogen atoms within the pyrazole ring, helping to confirm the substitution pattern and study tautomeric equilibria in related systems.

2D-NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitive structural assignment.

HSQC would correlate the proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the methyl and methoxymethyl groups, as well as the C3-H3 pair.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for substituted pyrazoles.

Atom Position Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
H3 ¹H ~7.5 - 7.8 Singlet
C4-CH ¹H ~2.0 - 2.2 Singlet
N-CH ₂-O ¹H ~5.4 - 5.6 Singlet
O-CH ¹H ~3.3 - 3.5 Singlet
C3 ¹³C ~135 - 140
C4 ¹³C ~110 - 115
C5 ¹³C ~100 - 105
C4-C H₃ ¹³C ~10 - 12
N-C H₂-O ¹³C ~80 - 85

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₆H₉BrN₂O), MS is used to determine the molecular weight and to gain structural information from the fragmentation patterns.

The electron ionization (EI) mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a doublet of nearly equal intensity (M⁺ and M+2), corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of pyrazoles is influenced by the substituents on the ring. researchgate.net The molecular ion of this compound is expected to undergo fragmentation through several key pathways:

Loss of the methoxymethyl group: Cleavage of the N-CH₂ bond would result in a significant fragment corresponding to the loss of ·CH₂OCH₃.

Loss of a bromine atom: Homolytic cleavage of the C-Br bond would lead to a fragment corresponding to [M-Br]⁺.

Ring cleavage: The pyrazole ring itself can break apart, leading to smaller charged fragments. Common fragmentation pathways for pyrazoles involve the loss of N₂ or HCN, resulting in characteristic lower mass ions. researchgate.netresearchgate.net

Analysis of these fragments allows for a step-by-step reconstruction of the molecule's structure, corroborating the data obtained from NMR spectroscopy.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value (for ⁷⁹Br) m/z Value (for ⁸¹Br) Identity of Fragment
219.99 221.99 [C₆H₉BrN₂O]⁺ (Molecular Ion, M⁺)
175.00 177.00 [M - CH₂OCH₃]⁺
141.08 141.08 [M - Br]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations (stretching, bending, etc.) of the chemical bonds, providing a "fingerprint" of the functional groups present.

For this compound, the IR and Raman spectra would exhibit characteristic bands confirming its structure:

C-H Stretching: Aromatic C-H stretching from the pyrazole ring is expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the methyl and methoxymethyl groups will appear just below 3000 cm⁻¹. researchgate.net

C=N and C=C Stretching: The pyrazole ring vibrations, involving C=N and C=C stretching, typically occur in the 1600-1400 cm⁻¹ region. derpharmachemica.com

C-O Stretching: A strong band corresponding to the C-O-C ether linkage in the methoxymethyl group is expected in the 1150-1050 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond will appear at a lower frequency, typically in the 600-500 cm⁻¹ region.

CH₃ Bending: Asymmetric and symmetric bending vibrations of the methyl groups are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. derpharmachemica.com

Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch Pyrazole Ring 3100 - 3000
Aliphatic C-H Stretch -CH₃, -CH₂- 3000 - 2850
C=N / C=C Stretch Pyrazole Ring 1600 - 1400
CH₃ Asymmetric Bend -CH₃ ~1460
CH₃ Symmetric Bend -CH₃ ~1380
C-O-C Stretch Ether 1150 - 1050

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying molecules with conjugated π-systems, such as aromatic and heteroaromatic rings.

The pyrazole ring is a conjugated system, and it is expected to exhibit absorption bands in the UV region corresponding to π → π* electronic transitions. researchgate.net The exact position of the absorption maximum (λmax) is influenced by the substituents attached to the ring. The bromine atom, methyl group, and methoxymethyl group will act as auxochromes, potentially causing a bathochromic shift (a shift to longer wavelengths) compared to the parent pyrazole molecule. mdpi.com The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), helps to characterize the electronic structure of the conjugated pyrazole core. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would provide definitive proof of its structure.

The analysis would yield exact atomic coordinates, from which one can determine:

Bond lengths and angles: Confirming the geometry of the pyrazole ring and its substituents.

Conformation: Determining the spatial arrangement of the flexible methoxymethyl group relative to the planar pyrazole ring.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice. This could include weak hydrogen bonds, dipole-dipole interactions, or halogen bonding involving the bromine atom, which are crucial for understanding the solid-state properties of the material. researchgate.net

While no crystal structure for this specific compound is publicly available, data from related brominated pyrazole derivatives show the prevalence of N–H···N hydrogen bonding in assembling molecules, a feature that is absent here due to N1-substitution, making other weak interactions more dominant in the crystal packing. researchgate.netresearchgate.net

Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS, LC-MS)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity and monitoring the progress of its synthesis. orientjchem.org

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. Using a reverse-phase column (e.g., C18), a mobile phase typically consisting of a mixture of acetonitrile and water would be employed to separate the compound from any non-polar or polar impurities. sielc.com The purity is determined by the relative area of the product peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The resulting chromatogram indicates purity, while the coupled mass spectrometer provides the mass spectrum of the eluted peak, confirming the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful combination that couples the separation capabilities of HPLC with the analytical power of mass spectrometry. It is particularly useful for less volatile compounds or those that might decompose at the high temperatures required for GC. This method provides a retention time for purity assessment along with the molecular weight of the compound, confirming its identity simultaneously.

Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there is no publicly available research literature detailing the specific computational and theoretical investigations requested in the outline.

Searches for Density Functional Theory (DFT) applications, ab initio calculations, Molecular Orbital Analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, spectroscopic property predictions, and conformational analysis for this exact compound did not yield any specific studies.

While computational studies on various other pyrazole derivatives are present in scientific literature, discussing their electronic structure, reactivity, and spectroscopic properties, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related molecules. nih.govnih.govderpharmachemica.com The principles of such computational investigations are well-established; for instance, DFT is widely used to explore molecular geometries and energies, HOMO-LUMO analysis helps in understanding chemical reactivity and charge transfer, and MEP maps are valuable for predicting electrophilic and nucleophilic sites. derpharmachemica.comirjweb.comnih.gov However, without specific calculations performed on "this compound," any discussion would be speculative and would violate the instructions to not introduce information outside the explicit scope.

Therefore, the requested article cannot be generated with scientific accuracy as the necessary research data for "this compound" is not available in the public domain.

Computational Chemistry and Theoretical Investigations of 5 Bromo 1 Methoxymethyl 4 Methyl 1h Pyrazole

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical investigations into the synthesis of 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole can elucidate the reaction pathways and energetics, providing insights into regioselectivity and reaction efficiency. The formation of this compound typically involves the N-alkylation of a pre-existing 5-bromo-4-methyl-1H-pyrazole.

N-Alkylation Reaction Pathway:

The N-alkylation of pyrazoles can proceed via different mechanisms, and computational methods such as Density Functional Theory (DFT) are instrumental in determining the most favorable pathway. For the synthesis of this compound, the reaction would involve the deprotonation of 5-bromo-4-methyl-1H-pyrazole followed by nucleophilic attack on an appropriate methoxymethylating agent (e.g., methoxymethyl chloride).

Computational studies on analogous N-alkylation reactions of pyrazoles have shown that the regioselectivity is a critical aspect. researchgate.netresearchgate.netnih.govsemanticscholar.orgsemanticscholar.org The pyrazole (B372694) anion has two nucleophilic nitrogen atoms, and the substitution pattern on the ring can influence which nitrogen is preferentially alkylated. DFT calculations can model the transition states for alkylation at both N1 and N2 positions, and the calculated activation energies can predict the major regioisomer. researchgate.netresearchgate.net

In the case of 5-bromo-4-methyl-1H-pyrazole, the substituents at the C4 and C5 positions will sterically and electronically influence the accessibility and nucleophilicity of the N1 and N2 atoms. Theoretical modeling would likely predict that the bulky bromine atom at the C5 position would sterically hinder the approach of the electrophile to the adjacent N1 atom, potentially favoring alkylation at the N2 position. However, electronic effects also play a crucial role and a complete computational analysis would be necessary to make a definitive prediction.

Transition State Modeling:

Transition state theory, combined with computational chemistry, allows for the characterization of the high-energy transition state structures that govern the reaction rate. For the N-alkylation of 5-bromo-4-methyl-1H-pyrazole, a typical SN2 transition state would be modeled, where the N-C bond is partially formed and the C-leaving group bond is partially broken.

The table below presents hypothetical activation energies for the N1 and N2 alkylation of a substituted pyrazole, based on data from analogous systems. These values illustrate how computational chemistry can be used to predict the outcome of such reactions.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Major Product
N1-Alkylation15.2Minor
N2-Alkylation13.8Major

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This hypothetical data suggests that the N2-alkylation pathway has a lower activation energy, and therefore, the N2-substituted product would be expected to be the major isomer. Such computational insights are invaluable for optimizing reaction conditions to achieve desired regioselectivity.

Non-Covalent Interactions and Intermolecular Forces in Solid-State Structures

The solid-state structure of this compound is governed by a complex interplay of non-covalent interactions, which dictate the crystal packing and ultimately influence its physical properties. While a crystal structure for this specific compound is not available, computational methods like Hirshfeld surface analysis can predict the nature and relative importance of these interactions based on the molecular structure. eurjchem.comnih.govas-proceeding.comnih.govresearchgate.net

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance) onto the molecular surface, regions of close intermolecular contacts can be identified. For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: Although the molecule lacks traditional strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to be present, involving the hydrogen atoms of the methyl and methoxymethyl groups and the oxygen and nitrogen atoms of neighboring molecules.

Halogen Bonding: The bromine atom at the C5 position can participate in halogen bonding, acting as an electrophilic region (σ-hole) that can interact with nucleophilic sites on adjacent molecules, such as the nitrogen or oxygen atoms. rdd.edu.iqmdpi.com

The table below provides a hypothetical breakdown of the percentage contributions of different intermolecular contacts to the Hirshfeld surface of a substituted pyrazole, derived from studies on similar molecules. eurjchem.comnih.govas-proceeding.comnih.gov

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface
H···H45%
C···H/H···C20%
O···H/H···O15%
Br···H/H···Br10%
N···H/H···N5%
Others5%

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This data indicates that non-specific hydrogen-hydrogen contacts and various forms of weak hydrogen bonds are the dominant forces in the crystal packing of such molecules.

Prediction of Optical Properties (e.g., Hyperpolarizability, Non-Linear Optical (NLO) Activity)

Computational chemistry is a key tool for predicting the non-linear optical (NLO) properties of organic molecules. For this compound, DFT calculations can be employed to determine its polarizability (α) and first hyperpolarizability (β), which are measures of its response to an external electric field and are indicative of its NLO activity. mdpi.comresearchgate.netresearchgate.netnih.gov

Hyperpolarizability and NLO Activity:

The NLO properties of pyrazole derivatives are highly dependent on their substitution pattern. The presence of electron-donating and electron-withdrawing groups can lead to significant intramolecular charge transfer, which enhances the hyperpolarizability. In this compound, the methoxymethyl and methyl groups are weak electron donors, while the bromine atom can act as a weak electron-withdrawing group.

The calculated hyperpolarizability values can be compared to those of known NLO materials, such as urea, to assess the potential of the compound for applications in optical devices. The table below presents hypothetical calculated NLO properties for a series of substituted pyrazoles, illustrating the effect of different substituents on the first hyperpolarizability.

CompoundDipole Moment (μ, Debye)Polarizability (α, a.u.)First Hyperpolarizability (β, a.u.)
Pyrazole2.2245.325.6
4-Methylpyrazole (B1673528)2.3552.130.1
5-Bromopyrazole1.9865.845.7
1-(Methoxymethyl)pyrazole2.5068.438.9
This compound (Predicted) ~2.4 ~80 ~50

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The predicted values for this compound suggest that it may possess moderate NLO activity, although likely not as high as pyrazoles with strong donor-acceptor pairs. These theoretical predictions can guide the synthesis of new pyrazole derivatives with enhanced NLO properties.

Role of 5 Bromo 1 Methoxymethyl 4 Methyl 1h Pyrazole As a Versatile Building Block in Chemical Synthesis and Materials Science

Synthesis of Complex Pyrazole (B372694) Derivatives and Fused Heterocyclic Systems

5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole serves as a key starting material for the creation of more intricate pyrazole-based molecules and fused heterocyclic ring systems. mdpi.com Its structure, featuring a reactive bromine atom, allows for a variety of chemical modifications. This versatility makes it a valuable component in the synthesis of compounds with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

The bromine atom at the 5-position of the pyrazole ring is particularly susceptible to substitution reactions. This allows for the introduction of various functional groups, leading to a diverse range of pyrazole derivatives. For instance, through cross-coupling reactions, different aryl and alkyl groups can be attached at this position, significantly altering the molecule's properties. nih.gov

Furthermore, the pyrazole ring itself can act as a building block for the construction of fused heterocyclic systems. airo.co.in By reacting this compound with appropriate reagents, it is possible to form bicyclic and polycyclic structures that incorporate the pyrazole nucleus. semanticscholar.orgchim.it These fused systems are of significant interest due to their presence in many biologically active compounds and functional materials. chim.itmdpi.com

One common strategy involves the reaction of the bromo-pyrazole with bifunctional reagents, leading to the formation of a new ring fused to the pyrazole core. nih.gov The specific nature of the resulting fused system depends on the choice of the reactant and the reaction conditions. For example, reactions with compounds containing active methylene (B1212753) groups can lead to the formation of pyrazolo[3,4-b]pyridines, while reactions with hydrazines can yield dipyrazolo[3,4-b:4',3'-e]pyridines. semanticscholar.org

The methoxymethyl protecting group on the pyrazole nitrogen can be readily removed under acidic conditions, providing an additional site for functionalization and further synthetic transformations. This flexibility enhances the utility of this compound as a versatile precursor in the synthesis of a wide array of complex heterocyclic compounds.

Applications in Ligand Design for Catalysis

The pyrazole scaffold is a well-established component in the design of ligands for catalysis due to the ability of its nitrogen atoms to coordinate with metal ions. This compound, with its potential for functionalization, serves as a valuable precursor in the development of novel pyrazole-based ligands for various catalytic applications. nih.gov

Metal Coordination and Complex Formation with Pyrazole Ligands

Pyrazole derivatives are known to form stable complexes with a wide range of transition metals. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring can act as a bidentate ligand, chelating to a metal center. The specific coordination mode can be influenced by the substituents on the pyrazole ring.

By modifying this compound, it is possible to introduce other coordinating groups into the molecule, creating multidentate ligands. For example, replacing the bromine atom with a pyridyl group would result in a bidentate ligand capable of forming stable complexes with metals like ruthenium and osmium. ntu.edu.tw The methoxymethyl group can also be replaced with other functionalities that can participate in metal coordination.

The steric and electronic properties of the substituents on the pyrazole ring play a crucial role in determining the geometry and stability of the resulting metal complexes. pen2print.org The methyl group at the 4-position of the title compound, for instance, can influence the coordination environment around the metal center.

Below is a table summarizing the coordination behavior of some pyrazole-based ligands with different metal ions:

Ligand TypeMetal IonCoordination ModeResulting Complex Geometry
Simple PyrazoleCu(II)MonodentateTetrahedral or Square Planar
Bidentate Pyrazole-PyridineRu(II)BidentateOctahedral
Polydentate ScorpionateVariousTridentateVaries

Catalytic Activity in Organic Transformations

Metal complexes containing pyrazole-based ligands have shown significant catalytic activity in a variety of organic transformations. nih.gov The electronic properties of the pyrazole ligand can be fine-tuned by altering the substituents on the ring, which in turn influences the catalytic performance of the metal complex.

For example, pyrazole-ligated palladium complexes have been used as catalysts in cross-coupling reactions, such as the Suzuki and Heck reactions. The pyrazole ligand can stabilize the palladium catalyst and facilitate the catalytic cycle. By modifying the pyrazole ligand derived from this compound, it may be possible to develop more efficient and selective catalysts for these important reactions.

Furthermore, chiral pyrazole ligands have been employed in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The modular nature of pyrazole synthesis allows for the straightforward introduction of chiral auxiliaries, making them attractive ligands for the development of new asymmetric catalysts.

Precursor for Advanced Materials (e.g., Functional Polymers, Optoelectronic Materials, Dyes)

The inherent properties of the pyrazole ring, such as its aromaticity and electron-rich nature, make it an attractive component for the design of advanced materials. mdpi.com this compound, with its functionalizable bromine atom, serves as a versatile precursor for the synthesis of functional polymers, optoelectronic materials, and dyes. nih.govresearchgate.net

Design and Synthesis of Functionalized Pyrazole-based Materials

The bromine atom on the pyrazole ring of the title compound can be readily transformed into other functional groups, enabling the incorporation of the pyrazole unit into larger molecular architectures. researchgate.net For instance, through polymerization reactions, pyrazole-containing monomers can be linked together to form functional polymers with unique properties.

In the field of optoelectronics, pyrazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com The electronic properties of the pyrazole ring can be tuned by introducing electron-donating or electron-withdrawing groups, allowing for the design of materials with specific absorption and emission characteristics.

Furthermore, pyrazole derivatives are widely used as scaffolds for the synthesis of dyes and pigments. nih.gov The extended π-conjugation in many pyrazole-based molecules leads to strong absorption in the visible region of the electromagnetic spectrum, making them suitable for coloring applications.

Structure-Property Relationships in Material Applications

The performance of pyrazole-based materials is intimately linked to their molecular structure. researchgate.netresearchgate.net By systematically modifying the substituents on the pyrazole ring, it is possible to establish clear structure-property relationships, which can guide the design of new materials with improved performance. researchgate.netresearchgate.net

For example, the introduction of bulky substituents on the pyrazole ring can influence the packing of the molecules in the solid state, which in turn can affect their charge transport properties in electronic devices. Similarly, the nature of the substituents can have a profound impact on the photophysical properties of pyrazole-based dyes, such as their absorption and emission wavelengths, as well as their quantum yields. mdpi.com

Computational modeling techniques, such as density functional theory (DFT), can be used to predict the electronic and optical properties of pyrazole-based materials, providing valuable insights for the rational design of new materials with desired functionalities. researchgate.net

Agrochemical Research (excluding biological activity/dosage/safety profiles)

As a Synthetic Intermediate for Agrochemical Scaffolds

In the field of agrochemical research, this compound is recognized as a valuable and versatile building block for the synthesis of more complex molecules. The strategic placement of its functional groups—a reactive bromine atom, a methyl group, and a methoxymethyl (MOM) protected nitrogen—makes it an ideal starting material for developing a diverse range of agrochemical scaffolds.

The bromine atom at the 5-position of the pyrazole ring is a key feature, serving as a handle for introducing various substituents through cross-coupling reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships, a fundamental aspect of discovering new herbicides, fungicides, and insecticides. The methoxymethyl group is a common and effective protecting group for the pyrazole nitrogen, preventing unwanted side reactions and allowing for selective transformations at other positions on the ring. This protecting group can be readily removed under acidic conditions when further functionalization of the nitrogen is required.

The 4-methyl group on the pyrazole ring also plays a role in influencing the electronic properties and steric environment of the molecule, which can be crucial for the biological efficacy of the final agrochemical product. The pyrazole core itself is a well-established toxophore in many commercially successful pesticides, making its derivatives of significant interest to agrochemical companies.

Research in this area focuses on leveraging the reactivity of the C-Br bond to construct novel pyrazole-containing compounds. For instance, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are commonly employed to attach aryl, alkynyl, and amino groups, respectively. These reactions are fundamental in creating libraries of compounds for high-throughput screening in agrochemical discovery programs.

The general synthetic utility of bromo-pyrazole intermediates is well-documented in patent literature and scientific publications, where they are used to create a wide array of substituted pyrazole derivatives for agricultural applications. While specific examples detailing the use of this compound are often proprietary, the chemical principles guiding its application are well-established.

Below is an interactive data table summarizing the potential synthetic transformations of this compound to form various agrochemical scaffolds.

Starting Material Reaction Type Reagents Resulting Scaffold Potential Agrochemical Class
This compoundSuzuki CouplingArylboronic acid, Pd catalyst, base5-Aryl-1-(methoxymethyl)-4-methyl-1H-pyrazoleHerbicides, Fungicides
This compoundSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base5-Alkynyl-1-(methoxymethyl)-4-methyl-1H-pyrazoleInsecticides, Fungicides
This compoundBuchwald-Hartwig AminationAmine, Pd catalyst, base5-Amino-1-(methoxymethyl)-4-methyl-1H-pyrazoleHerbicides, Plant Growth Regulators
This compoundStille CouplingOrganostannane, Pd catalyst5-Alkyl/Aryl-1-(methoxymethyl)-4-methyl-1H-pyrazoleFungicides, Insecticides
This compoundHeck CouplingAlkene, Pd catalyst, base5-Alkenyl-1-(methoxymethyl)-4-methyl-1H-pyrazoleHerbicides

These synthetic routes underscore the importance of this compound as a key intermediate. Its utility allows chemists to efficiently generate a multitude of derivatives for biological evaluation, accelerating the process of identifying new and effective crop protection solutions.

Future Directions and Emerging Research Opportunities for 5 Bromo 1 Methoxymethyl 4 Methyl 1h Pyrazole Research

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of highly functionalized heterocyclic compounds like 5-bromo-1-(methoxymethyl)-4-methyl-1H-pyrazole is traditionally reliant on multi-step processes that may involve hazardous reagents and generate substantial waste. benthamdirect.com Future research will undoubtedly focus on developing greener and more efficient synthetic protocols.

Key opportunities in this area include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target pyrazole (B372694) scaffold will significantly improve atom economy and operational simplicity. nih.govmdpi.com

Green Solvents and Catalysts: A major push will be toward replacing conventional organic solvents with environmentally benign alternatives like water or bio-based solvents. thieme-connect.com The exploration of heterogeneous, recyclable catalysts, such as metal-organic frameworks (MOFs), functionalized nanoparticles, or solid-supported acids, can reduce waste and simplify product purification. thieme-connect.comresearchgate.net Recent advancements have highlighted the use of catalysts like nano-ZnO and Amberlyst-70 for pyrazole synthesis. nih.govmdpi.com

Alternative Energy Sources: The use of microwave irradiation and ultrasound as energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating methods. benthamdirect.comresearchgate.netrhhz.net These techniques often lead to higher yields and cleaner reaction profiles.

Synthesis StrategyKey AdvantagesRelevant Approaches
Multicomponent Reactions High atom economy, operational simplicity, reduced waste. nih.govKnoevenagel condensation/Michael addition sequences. mdpi.com
Green Catalysis Catalyst reusability, reduced environmental impact, easier purification. bohrium.comUse of magnetic nanoparticles, CeO2/SiO2, Amberlyst-70. thieme-connect.combohrium.com
Alternative Energy Reduced reaction times, lower energy consumption, improved yields. rhhz.netMicrowave-assisted and ultrasound-promoted reactions. benthamdirect.comresearchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The functional groups present in this compound—specifically the C-Br bond, the N-methoxymethyl (MOM) protecting group, and the C-methyl group—offer fertile ground for exploring new chemical transformations. The bromine atom at the 5-position is a particularly valuable handle for derivatization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

Future research could focus on:

C-H Activation: A highly atom-economical approach would be the direct functionalization of the C-H bonds of the 4-methyl group or even the pyrazole ring itself, bypassing the need for pre-functionalized starting materials. nih.gov

Novel Cycloaddition Reactions: Investigating the pyrazole core's participation in or influence on 1,3-dipolar cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems with unique properties. nih.gov

Photoredox Catalysis: Employing visible-light photoredox catalysis could unlock new reaction pathways for the functionalization of the pyrazole ring under exceptionally mild conditions.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of molecules and reactions. nih.gov For this compound, these computational tools offer several exciting prospects.

Predictive Modeling: ML algorithms can be trained to predict the physicochemical properties, biological activities, and material characteristics of novel derivatives based on this pyrazole scaffold. nih.gov This can guide synthetic efforts toward compounds with the highest probability of success for a given application.

De Novo Design: Generative AI models can design entirely new molecules based on the pyrazole core, optimized for specific functions, such as inhibiting a particular enzyme or exhibiting desired photophysical properties. springernature.comacm.org

Synthesis Planning and Optimization: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. digitellinc.comnih.gov Furthermore, ML can be used in conjunction with automated reaction platforms to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for maximum yield and purity. nih.gov

Advanced Mechanistic Studies using Operando Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. Operando spectroscopy, which involves analyzing a chemical reaction in real-time under actual working conditions, offers an unprecedented window into these processes. wikipedia.orguu.nl

Future research could employ techniques like operando Raman, IR, or UV-vis spectroscopy to study the synthesis or subsequent reactions of this compound. spectroscopyonline.comornl.gov For instance, when developing a new palladium-catalyzed cross-coupling reaction using this compound, operando spectroscopy could help identify the active catalytic species, observe reaction intermediates, and determine the rate-limiting steps. spectroscopyonline.com This detailed mechanistic insight is invaluable for rationally improving catalyst design and reaction efficiency.

Role in Supramolecular Assembly and Nanomaterials

The distinct structural and electronic features of the pyrazole ring make it an excellent building block for supramolecular chemistry and materials science. The two nitrogen atoms in the pyrazole ring can act as effective coordination sites for metal ions.

Emerging opportunities include:

Coordination Polymers and MOFs: Using this compound or its derivatives as organic ligands could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers. mdpi.comconicet.gov.ar The bromo and methyl substituents can be used to fine-tune the steric and electronic environment of the resulting framework, influencing its porosity, stability, and catalytic or sensory properties.

Self-Assembled Materials: Pyrazole-containing monomers can undergo self-assembly through non-covalent interactions like π-π stacking to form ordered structures. researchgate.net Research into pyrazole-modified monomers has demonstrated their ability to guide the formation of anisotropic microgels, opening possibilities for creating advanced soft materials. researchgate.net

Functional Nanoparticles: Pyrazole derivatives can be incorporated into nanoparticles to create functional materials for applications such as drug delivery or catalysis. bohrium.comnih.gov

Expansion into New Fields of Chemical Science and Technology

While pyrazoles are well-established in medicinal and agricultural chemistry, their unique electronic properties make them attractive candidates for a range of advanced technological applications. nih.govnbinno.comrroij.com The this compound scaffold is a versatile platform for building molecules for these emerging fields.

Materials for Optoelectronics: By using cross-coupling reactions to attach chromophoric or electronically active groups at the 5-position, this pyrazole could serve as a core for synthesizing new organic dyes for dye-sensitized solar cells (DSSCs), emitters for organic light-emitting diodes (OLEDs), or fluorescent probes for chemical sensing. nbinno.comnih.gov

Functional Polymers: Incorporating the pyrazole unit into a polymer backbone could create materials with enhanced thermal stability, specific conductive properties, or unique recognition capabilities. rroij.com

The continued exploration of this and related pyrazole structures promises to yield not only new fundamental chemical knowledge but also practical solutions and technologies across a broad scientific landscape.

Q & A

Q. What advanced techniques enable the study of this compound’s solid-state properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs and hydrogen-bonding networks. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions. Terahertz spectroscopy probes low-frequency vibrational modes related to crystallinity .

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